Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
Overview
Description
Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H26N2O4 and a molecular weight of 310.39 g/mol . This compound is part of the piperidine and isoxazole chemical families, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isoxazole intermediates. One common method involves the cyclization of a suitable precursor under controlled conditions to form the isoxazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: Similar in structure but lacks the hexyl group.
Methyl 4-(4-methyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: Similar but with a methyl group instead of a hexyl group.
Uniqueness
Methyl 4-(4-hexyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the hexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its lipophilicity and ability to interact with lipid membranes, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(4-hexyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-3-4-5-6-7-13-14(22-17-15(13)19)12-8-10-18(11-9-12)16(20)21-2/h12H,3-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCITFXNVJZPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)C2CCN(CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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